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Compound of Interest

(E)-3-(4-Bromophenyl)-2-
Compound Name:
cyanoacrylamide

CAS No.: 101085-21-6

Cat. No.: B173830

Get Quote

Executive Summary & Compound Profile

¢ Systematic Name: (E)-3-(4-Bromophenyl)-2-cyanoprop-2-enamide
+ Role: Synthetic intermediate, EGFR kinase inhibitor scaffold (Tyrphostin analog).
e Molecular Formula:
¢ Molecular Weight: 251.08 g/mol
o Key Structural Features:
o Michael Acceptor: The

-unsaturated system is highly electrophilic.

o Stereochemistry: The (E)-isomer is thermodynamically favored due to steric repulsion
between the phenyl ring and the amide group in the (Z)-configuration.
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Synthesis & Reaction Pathway

The synthesis utilizes a Knoevenagel Condensation between 4-bromobenzaldehyde and 2-
cyanoacetamide. This pathway is preferred for its high atom economy and E-selectivity.

Mechanism: Base-catalyzed deprotonation of the active methylene in 2-cyanoacetamide,
followed by nucleophilic attack on the aldehyde carbonyl and subsequent dehydration.
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Figure 1: Reaction pathway for the synthesis of (E)-3-(4-Bromophenyl)-2-cyanoacrylamide
via Knoevenagel condensation.

1H NMR Characterization Data

Solvent Selection;: DMSO-d

is the standard solvent due to the poor solubility of the amide in CDCI
and the need to visualize exchangeable amide protons.

Representative Spectral Data (DMSO-d

, 400 MHz)
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Note on Stereochemistry: The chemical shift of the vinylic proton (

ppm) is characteristic of the (E)-isomer. In the (Z)-isomer, the vinylic proton typically
resonates upfield (

ppm) due to the shielding cone of the phenyl ring, which is twisted out of planarity in
the Z-form.

Cnmparati\/p Analyqu' Praduct vs_Alternatives

e Target Product Starting Material Alternative (Ethyl
eature
(Acrylamide) (Aldehyde) Ester Analog)
Vinylic Aldehyde Vinylic
Diagnostic Peak
8.22 (s) 9.98 (s) 8.18 (s)
) ) Two broad singlets None (Ethyl quartet
Amide Region None
(7.5-8.0 ppm) ~4.3 ppm)
o AABB' ( AABB' ( AA'BB' (Similar
Aromatic Region
ppm) ppm) pattern)

Experimental Protocols
Protocol A: Synthesis (Standardized)

o Reagents: Dissolve 4-bromobenzaldehyde (10 mmol) and 2-cyanoacetamide (10 mmol) in
Ethanol (20 mL).

o Catalysis: Add Piperidine (3-5 drops) or Et
N.

o Reaction: Reflux at 80°C for 2-4 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:7).
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o Work-up: Cool to room temperature. The product will precipitate as a solid.[1]

 Purification: Filter the precipitate and wash with cold ethanol followed by water to remove the
catalyst. Recrystallize from Ethanol/DMF if necessary.

Protocol B: NMR Sample Preparation
e Mass: Weigh 5-10 mg of the dried solid.

e Solvent: Add 0.6 mL of DMSO-d

. (Note: CDCI
is not recommended due to solubility issues which may lead to missing amide peaks).

o Reference: Ensure the solvent contains TMS (

0.00 ppm) or reference to the residual DMSO pentet (

2.50 ppm).

Structural Validation Logic (Graphviz)

This diagram illustrates the logic flow for confirming the structure based on the NMR data
provided above.
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Figure 2: Decision tree for structural validation using 1H NMR data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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